1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
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Overview
Description
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of sulfonyl fluoride and dioxo groups in its structure makes it a versatile compound for chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves several steps. One common method includes the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Cyclization Reactions: The presence of the quinazoline ring allows for cyclization reactions, leading to the formation of more complex heterocyclic compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways .
Comparison with Similar Compounds
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: This compound has a similar structure but with a chloride group instead of fluoride.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another related compound with a pyrimidine ring instead of a quinazoline ring.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
2137744-50-2 |
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Molecular Formula |
C10H9FN2O4S |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C10H9FN2O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 |
InChI Key |
KBUOYVPDYCASNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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